molecular formula C13H17NO4S2 B2401085 (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1211881-35-4

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2401085
CAS RN: 1211881-35-4
M. Wt: 315.4
InChI Key: ZANFMSWEUXDYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide, also known as MTSES, is a sulfhydryl-specific reagent that is widely used in scientific research. It is a small molecule that can modify cysteine residues in proteins, which can alter their structure and function.

Mechanism Of Action

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide modifies cysteine residues by reacting with the thiol group (-SH) of the cysteine. This reaction forms a covalent bond between (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide and the cysteine residue, which can alter the structure and function of the protein. The modification of cysteine residues by (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide is reversible, which allows researchers to study the effects of this modification on the protein.
Biochemical and Physiological Effects:
The modification of cysteine residues by (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can have a wide range of biochemical and physiological effects. For example, the modification of cysteine residues in ion channels can alter ion channel activity, which can affect the function of cells and tissues. The modification of cysteine residues in enzymes can alter enzyme activity, which can affect metabolic pathways in cells. The modification of cysteine residues in signaling proteins can alter signaling pathways, which can affect cellular responses to stimuli.

Advantages And Limitations For Lab Experiments

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, which allows researchers to modify cysteine residues in proteins inside cells. It is also a reversible modification, which allows researchers to study the effects of this modification on the protein. However, there are also limitations to using (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide in lab experiments. For example, the modification of cysteine residues by (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can be non-specific, which can lead to unintended modifications of other amino acids in the protein. Additionally, the modification of cysteine residues by (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can be toxic to cells at high concentrations, which can limit the use of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide in some experiments.

Future Directions

There are several future directions for research on (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide. One area of research is to develop more specific sulfhydryl-specific reagents that can modify cysteine residues without modifying other amino acids in the protein. Another area of research is to investigate the effects of cysteine modifications on protein-protein interactions, which can affect cellular signaling pathways. Additionally, researchers can investigate the effects of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide on different types of proteins, such as membrane proteins, which can have different properties than soluble proteins. Finally, researchers can investigate the use of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide in vivo, which can provide insights into the role of cysteine modifications in biological processes.

Synthesis Methods

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can be synthesized by reacting 2-(4-methylphenyl)ethenesulfonyl chloride with N-(1,1-dioxothiolan-3-yl)amine in the presence of a base. The reaction produces (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide as a white solid with a purity of over 95%. This synthesis method is relatively simple and has been used by many researchers to produce (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide for their experiments.

Scientific Research Applications

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide has been used in a wide range of scientific research applications. One of the most common uses of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide is to study the role of cysteine residues in proteins. By modifying cysteine residues with (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide, researchers can investigate how these modifications affect the structure and function of the protein. (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide has also been used to study the activity of ion channels, which are proteins that allow ions to flow in and out of cells. By modifying cysteine residues in ion channels with (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide, researchers can investigate how these modifications affect ion channel activity.

properties

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c1-11-2-4-12(5-3-11)6-9-20(17,18)14-13-7-8-19(15,16)10-13/h2-6,9,13-14H,7-8,10H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANFMSWEUXDYMU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide

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